molecular formula C16H19N5O2 B2567280 1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1235191-15-7

1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No. B2567280
CAS RN: 1235191-15-7
M. Wt: 313.361
InChI Key: YEVDDYJTBFVFAD-UHFFFAOYSA-N
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Description

“1-(4-(5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone” is a compound that contains a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients . The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as the one in the compound , can be achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structure of 1,2,4-oxadiazoles was studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The empirical formula of the compound is C10H9N3O2 and its molecular weight is 203.20 . It is a solid compound .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have synthesized a range of compounds including 1,2,4-oxadiazole derivatives, investigating their synthesis routes, chemical structures, and biological activities. For example, compounds incorporating 1,2,4-oxadiazole moieties have been evaluated for their antimicrobial activities, demonstrating significant effects against various microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents, with specific emphasis on the methods of synthesis and structural analysis to understand their activity mechanisms (Salimon, Salih, & Hussien, 2011; Krolenko, Vlasov, & Zhuravel, 2016).

Anticancer Activity

Another line of research focuses on the anticancer properties of related compounds, such as piperazine derivatives. Studies have shown that certain derivatives exhibit anticancer activity against a variety of cancer cell lines. This includes the efficient synthesis of these compounds and their evaluation for anticancer activity, demonstrating their potential as therapeutic agents in cancer treatment (Kumar, Kumar, Roy, & Sondhi, 2013).

Anti-HIV Activity

Additionally, some compounds with a 1,2,4-oxadiazole structure have been explored for their anti-HIV properties. Research into the synthesis of these compounds and their evaluation against HIV-1 and HIV-2 strains in vitro suggests potential applications in developing new treatments for HIV/AIDS (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Respiratory Chain Inhibition for Cancer Treatment

There is also interest in compounds capable of inhibiting the respiratory chain in cancer cells, representing a novel approach to cancer therapy. Combining such inhibitors with other agents can lead to the lethal poisoning of cancer cells, showcasing an innovative strategy for cancer treatment that leverages the unique metabolic vulnerabilities of cancer cells (Sica et al., 2019).

Future Directions

1,2,4-Oxadiazoles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . They have also been recognized as potential therapeutic agents for various diseases . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

1-[4-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11(22)20-6-8-21(9-7-20)14-5-4-13(10-17-14)15-18-16(23-19-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVDDYJTBFVFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C3=NOC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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